molecular formula C6H5NO3 B1198600 4-Hydroxynicotinic acid CAS No. 609-70-1

4-Hydroxynicotinic acid

Cat. No.: B1198600
CAS No.: 609-70-1
M. Wt: 139.11 g/mol
InChI Key: CHCUBGPSZDGABM-UHFFFAOYSA-N
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Description

4-Hydroxynicotinic acid is an organic compound with the molecular formula C6H5NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is known for its various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Chemical Reactions Analysis

4-Hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide, phosphorus oxychloride, and potassium permanganate . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Hydroxynicotinic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions. For instance, it can be transformed into various derivatives that exhibit biological activity.

Case Study: Pharmacological Potential

Research has indicated that this compound possesses pharmacological properties that make it a candidate for treating conditions such as rheumatism and respiratory ailments like nasal congestion and hoarseness . The compound's tautomeric forms, particularly the keto form, have been studied for their potential therapeutic effects.

Crystallization Studies

A systematic study on the crystallization of hydroxynicotinic acids highlighted that 4-HNA exhibits unique solubility characteristics compared to its analogs. At a temperature of 293 K, it was found to be the most soluble among hydroxynicotinic acids in water . This property enhances its applicability in drug formulation where solubility is crucial for bioavailability.

Polymorphism

This compound is noted for its polymorphic behavior, existing in multiple solid-state forms. Research has identified five distinct crystal forms of the compound, including three solvent-free polymorphs and two hydrates . This polymorphism can significantly affect the stability and performance of materials derived from 4-HNA.

Tautomerization Studies

The tautomeric polymorphism of this compound has been extensively studied to understand its structural dynamics. The compound can exist in both enol and keto forms, which impacts its reactivity and interactions with other molecules . The ability to undergo tautomerization is a critical factor in its application as a chemical reagent and in developing new materials.

Environmental Chemistry

In agrochemical applications, this compound has potential uses as a biodegradable herbicide or pesticide component due to its organic nature and low toxicity profile . Its synthesis can be integrated into environmentally friendly practices, aligning with current trends toward sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-Hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of nicotinate phosphoribosyltransferase (NAPRT), an enzyme involved in the Preiss-Handler pathway of NAD+ biosynthesis . By inhibiting NAPRT, this compound can disrupt the production of NAD+, which is essential for various cellular processes.

Comparison with Similar Compounds

4-Hydroxynicotinic acid can be compared with other hydroxynicotinic acid isomers, such as 2-hydroxynicotinic acid, 5-hydroxynicotinic acid, and 6-hydroxynicotinic acid. These compounds share similar structures but differ in the position of the hydroxyl group on the pyridine ring . The unique position of the hydroxyl group in this compound contributes to its distinct chemical properties and reactivity.

Similar Compounds

  • 2-Hydroxynicotinic acid
  • 5-Hydroxynicotinic acid
  • 6-Hydroxynicotinic acid

This compound stands out due to its higher solubility in water and ethanol compared to its isomers, which is attributed to the intramolecular hydrogen bonding in its structure .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 4-hydroxynicotinic acid (4HNA)?

  • Methodological Answer : 4HNA is synthesized via condensation reactions starting from precursors like 4-hydroxynicotinic aldehyde, as described in chelation studies . Characterization typically involves nuclear magnetic resonance (¹H/¹³C NMR) and infrared spectroscopy (FT-IR) to confirm functional groups and purity . Single-crystal X-ray diffraction is used to resolve molecular and crystal structures, identifying tautomeric forms (e.g., oxo vs. hydroxy) and hydrogen-bonding networks .

Q. Which analytical techniques are commonly used to assess the purity and stability of 4HNA in solid-state studies?

  • Methodological Answer : Micro combustion calorimetry measures standard molar enthalpies of formation (ΔfHm°), while Knudsen effusion quantifies sublimation enthalpies (ΔsubHm°) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition pathways, and FT-IR spectroscopy identifies tautomeric shifts (e.g., N-H vs. C=O stretches) . High-performance liquid chromatography (HPLC) with UV detection ensures purity .

Q. How do researchers distinguish between tautomeric forms of 4HNA experimentally?

  • Methodological Answer : X-ray crystallography definitively identifies tautomers by locating hydrogen atoms and bond lengths (e.g., N-H in oxo forms vs. C-OH in hydroxy forms) . FT-IR complements this by detecting characteristic vibrational modes: N-H (~3200 cm⁻¹) and C=O (~1700 cm⁻¹) for oxo tautomers, versus O-H (~3400 cm⁻¹) for hydroxy tautomers .

Advanced Research Questions

Q. What in vitro assays are recommended for preliminary pharmacological studies of 4HNA as a bioactive compound?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) to screen cytotoxicity. Molecular docking (AutoDock Vina) predicts interactions with targets like enzymes or receptors, validated by surface plasmon resonance (SPR) for binding affinity .

Q. Tables for Key Data

Table 1 : Experimental vs. Computational Enthalpies of Formation (ΔfHm°, kJ/mol)

Method4HNA (Oxo)4HNA (Hydroxy)
Calorimetry -452.1 ± 2.1-445.3 ± 2.3
CBS-QB3 -449.8-443.6
B3LYP -438.2-431.9

Table 2 : Crystallographic Data for 4HNA Polymorphs

Space Groupa (Å)b (Å)c (Å)β (°)Reference
P2₁/c7.359.8210.1498.5
P15.677.8912.3189.7

Properties

IUPAC Name

4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUBGPSZDGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976370
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-70-1, 72676-96-1
Record name 4-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-pyridinecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
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Record name 4-hydroxynicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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